molecular formula C19H15ClN4O3S B10920240 N-[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(furan-2-yl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

N-[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(furan-2-yl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10920240
M. Wt: 414.9 g/mol
InChI Key: NKAFFDDMCKPTLM-SRZZPIQSSA-N
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Description

“N-((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE” is a complex organic compound that features multiple functional groups, including furan, triazole, and chlorophenoxy moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-chlorophenoxy methyl furan and 2-furyl triazole derivatives. These intermediates are then subjected to condensation reactions under specific conditions to form the final product. Common reagents used in these reactions include bases, acids, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

“N-((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups present in the structure.

    Substitution: Halogen atoms in the chlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its unique structure may offer advantages in targeting specific diseases or conditions.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism of action of “N-((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N-((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE” include other triazole derivatives, furan-containing compounds, and chlorophenoxy compounds. Examples include:

  • 1,2,4-Triazole derivatives with different substituents.
  • Furan derivatives with various functional groups.
  • Chlorophenoxy compounds used in herbicides and pharmaceuticals.

Uniqueness

The uniqueness of “N-((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE” lies in its combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C19H15ClN4O3S

Molecular Weight

414.9 g/mol

IUPAC Name

(E)-1-[5-[(3-chlorophenoxy)methyl]furan-2-yl]-N-[3-(furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-4-yl]methanimine

InChI

InChI=1S/C19H15ClN4O3S/c1-28-19-23-22-18(17-6-3-9-25-17)24(19)21-11-15-7-8-16(27-15)12-26-14-5-2-4-13(20)10-14/h2-11H,12H2,1H3/b21-11+

InChI Key

NKAFFDDMCKPTLM-SRZZPIQSSA-N

Isomeric SMILES

CSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=CC(=CC=C3)Cl)C4=CC=CO4

Canonical SMILES

CSC1=NN=C(N1N=CC2=CC=C(O2)COC3=CC(=CC=C3)Cl)C4=CC=CO4

Origin of Product

United States

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